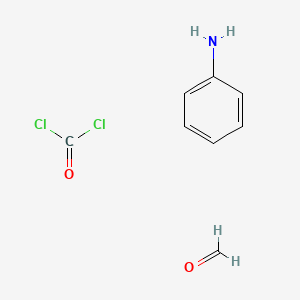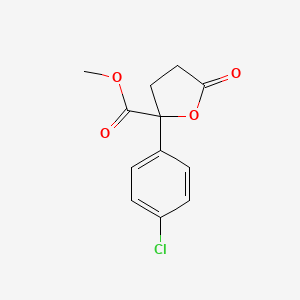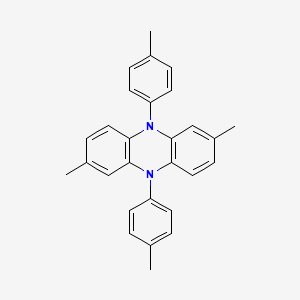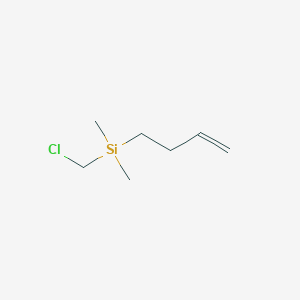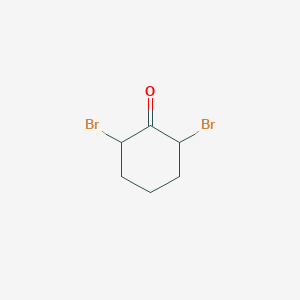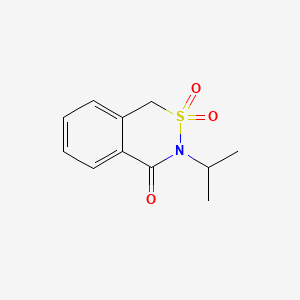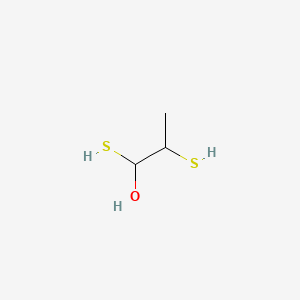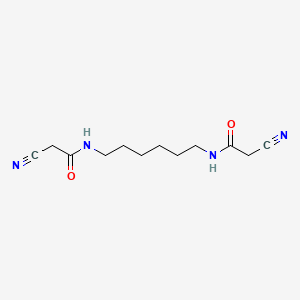
Acetamide, N,N'-1,6-hexanediylbis[2-cyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] is a chemical compound with a unique structure that includes two cyano groups attached to a hexanediyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] has several scientific research applications:
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine): This compound has a similar hexanediyl backbone but with cyanoguanidine groups instead of cyanoacetamide groups.
N,N’-1,6-hexanediylbis(butanamide): This compound has butanamide groups instead of cyanoacetamide groups.
Uniqueness
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] is unique due to its specific structure, which includes two cyano groups attached to a hexanediyl backbone. This structure imparts unique chemical properties, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
26889-89-4 |
|---|---|
Molekularformel |
C12H18N4O2 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
2-cyano-N-[6-[(2-cyanoacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C12H18N4O2/c13-7-5-11(17)15-9-3-1-2-4-10-16-12(18)6-8-14/h1-6,9-10H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
GITVEUZTMJWWKG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNC(=O)CC#N)CCNC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



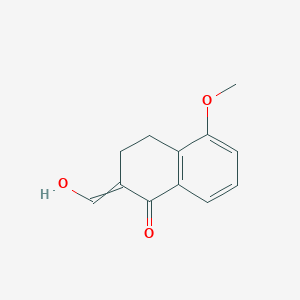
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
